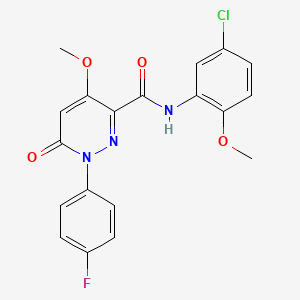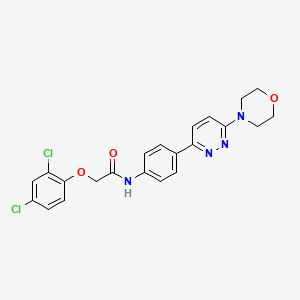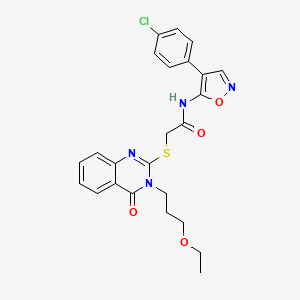![molecular formula C29H33N5O2S B2917985 N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-24-1](/img/structure/B2917985.png)
N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C29H33N5O2S and its molecular weight is 515.68. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Characterization
Research into adamantane derivatives has led to the development of new polyamide and polyamide-imide materials. These polymers exhibit high tensile strength, thermal stability, and are soluble in a variety of solvents, making them suitable for advanced material applications. For instance, Liaw et al. (1999) synthesized new adamantane-type cardo polyamides with excellent thermal properties and solubility in polar and less polar solvents. Similarly, Liaw and Liaw (2001) prepared adamantyl-containing polyamide-imides that were amorphous, transparent, flexible, and displayed glass transition temperatures between 230–254°C. These materials hold promise for use in high-performance plastics and coatings (Liaw, B.-Y. Liaw, & Chung, 1999); (Liaw & Liaw, 2001).
Antimicrobial and Anti-Inflammatory Applications
Adamantane derivatives have also been explored for their antimicrobial and anti-inflammatory properties. Eisa et al. (1990) synthesized 2-aminoadamantane derivatives showing marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents. Moreover, Al-Abdullah et al. (2014) investigated N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols for their antimicrobial and anti-inflammatory activities, finding several compounds with potent antibacterial activity and good dose-dependent anti-inflammatory effects (Eisa, Tantawy, & El-kerdawy, 1990); (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).
Advanced Technological Applications
Further research into adamantane derivatives demonstrates their utility in advanced technological applications. For example, Li et al. (2003) synthesized nanoscale 1,3,5,7-tetrasubstituted adamantanes designed for atomic force microscopy (AFM) applications, which could serve as calibration tools or as part of nanotechnology-based devices. Additionally, Lysenko et al. (2019) developed a MoVI oxide organic hybrid using adamantane ligands for catalytic oxidation reactions, showcasing a novel approach to combining homogeneous and heterogeneous catalysis for eco-friendly oxidation processes (Li, Rukavishnikov, Petukhov, Zaikova, Jin, & Keana, 2003); (Lysenko, Senchyk, Domasevitch, Henfling, Erhart, Krautscheid, Neves, Valente, Pillinger, & Gonçalves, 2019).
properties
IUPAC Name |
N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O2S/c1-19-7-9-23(10-8-19)31-26(35)18-37-28-33-32-25(34(28)24-5-3-2-4-6-24)17-30-27(36)29-14-20-11-21(15-29)13-22(12-20)16-29/h2-10,20-22H,11-18H2,1H3,(H,30,36)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBHXOLCPUXOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2917905.png)


![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2917909.png)

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)
![N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide](/img/structure/B2917919.png)



